molecular formula C16H17ClN2O3 B2879919 N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1705348-55-5

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2879919
CAS No.: 1705348-55-5
M. Wt: 320.77
InChI Key: IJZLKLWXNYXZTL-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carboxamide derivative featuring a 2-(2-chlorophenyl)-2-methoxyethyl substituent on the amide nitrogen and a methyl group at the 1-position of the dihydropyridine ring. Its structure combines a chlorinated aromatic ring, a methoxyethyl chain, and a lactam (2-oxo-1,2-dihydropyridine) core. The molecule’s extended π-conjugation system, mediated by the amide bridge, likely contributes to its conformational rigidity and intermolecular interactions, such as hydrogen bonding and aromatic stacking .

Synthesis typically involves coupling substituted anilines or arylalkylamines with pyridinecarboxylic acid derivatives under acidic or catalytic conditions. For example, analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) are synthesized via refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-19-9-5-7-12(16(19)21)15(20)18-10-14(22-2)11-6-3-4-8-13(11)17/h3-9,14H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLKLWXNYXZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS number 1705348-55-5, is a compound characterized by its unique chemical structure and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₂O₃
Molecular Weight320.77 g/mol
StructureChemical Structure

Pharmacological Profile

The compound has shown promising biological activities in various studies, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research indicates that the compound may have significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.
  • Calcium Modulation : Similar to other dihydropyridine derivatives, this compound may interact with calcium channels, potentially influencing cardiovascular functions and offering therapeutic benefits in hypertension and related disorders .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It could affect various signaling pathways related to cell growth and survival.

Study 1: Antitumor Activity Assessment

A study conducted on the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Tautomerism

The target compound shares structural similarities with:

  • N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide : Key Difference: Bromine (Br) vs. chlorine (Cl) on the aromatic ring. Both compounds adopt keto-amine tautomers (lactam form) rather than hydroxy-pyridine tautomers, as confirmed by crystallography . Planarity: The dihedral angle between aromatic rings in bromine/chlorine analogs is <10°, indicating near-planar conformations due to π-conjugation .
  • N-(2,4-Dimethoxyphenyl)-2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydropyridine-3-Carboxamide :
    • Key Difference : Methoxy groups (electron-donating) vs. methoxyethyl and chloro substituents (electron-withdrawing).
    • Impact : Methoxy groups enhance solubility in polar solvents, whereas chloro and methoxyethyl groups may reduce solubility but improve lipophilicity and membrane permeability.

Hydrogen Bonding and Crystal Packing

  • Target Compound : The methoxyethyl group may participate in weak C–H···O interactions, while the amide N–H and lactam O form intermolecular hydrogen bonds (N–H···O), similar to centrosymmetric dimers observed in bromine/chlorine analogs .
  • Bromine/Chlorine Analogs : Centrosymmetric dimers via N–H···O hydrogen bonds stabilize crystal lattices. Bromine’s higher electronegativity may strengthen these interactions slightly compared to chlorine .

Physicochemical Properties

Property Target Compound N-(3-Bromo-2-Methylphenyl) Analog N-(2,4-Dimethoxyphenyl) Analog
Molecular Weight (g/mol) ~350 (estimated) 335.16 434.38
Substituent Electronic Effect Electron-withdrawing (Cl, methoxyethyl) Electron-withdrawing (Br) Electron-donating (OCH₃)
Hydrogen Bonding Capacity High (amide N–H, lactam O) High Moderate (amide N–H, OCH₃)
Solubility Moderate (polar aprotic solvents) Low (non-polar solvents) High (polar solvents)

Research Findings and Implications

  • Tautomer Stability : The lactam form dominates in all analogs due to resonance stabilization of the amide group, as seen in crystallographic data .
  • Bioactivity Potential: Chloro/bromo substituents may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while methoxyethyl groups could modulate pharmacokinetics by balancing lipophilicity and solubility.
  • Synthetic Challenges : Steric hindrance from the methoxyethyl group in the target compound may require optimized coupling conditions compared to simpler aryl analogs .

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